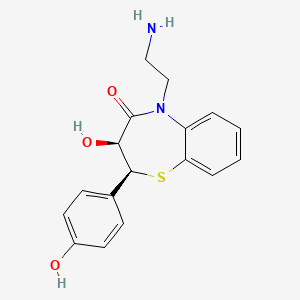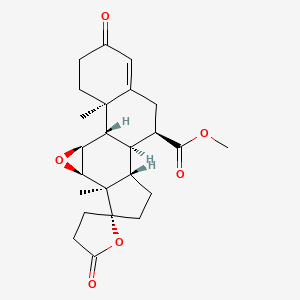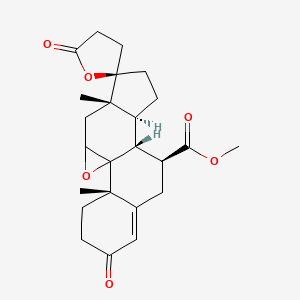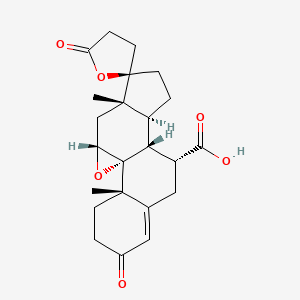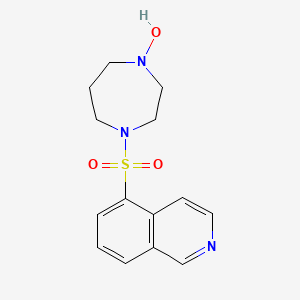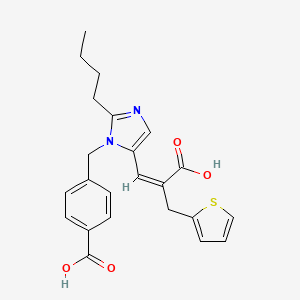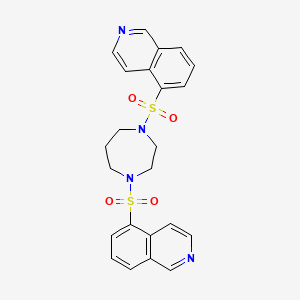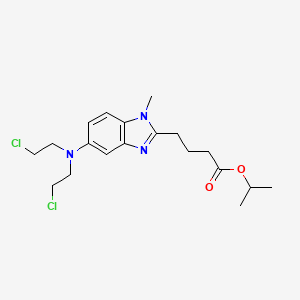
Bendamustine Isopropyl Ester
描述
Bendamustine Isopropyl Ester is a derivative of Bendamustine, an alkylating agent . The IUPAC name for this compound is Isopropyl 4-(5-(bis(2-chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate . It has a molecular formula of C19H27Cl2N3O2 and a molecular weight of 400.3 g/mol .
Molecular Structure Analysis
Bendamustine Isopropyl Ester contains a total of 54 bonds, including 27 non-H bonds, 11 multiple bonds, 9 rotatable bonds, 1 double bond, and 10 aromatic bonds. It also includes 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 aliphatic ester, 1 aromatic tertiary amine, and 1 Imidazole .Chemical Reactions Analysis
Bendamustine esters have been found to be considerably more potent cytotoxic agents than the parent compound against a broad panel of human cancer cell types, including hematologic and solid malignancies . The exact chemical reactions involved are not detailed in the search results.Physical And Chemical Properties Analysis
Bendamustine Isopropyl Ester is a solid compound . It is soluble in methanol and DMSO . More detailed physical and chemical properties are not provided in the search results.科学研究应用
Oncology
Bendamustine Isopropyl Ester has been studied for its potential applications in the treatment of various types of cancer .
Summary of Application
Bendamustine esters, including the Isopropyl Ester, have been found to be more potent cytotoxic agents than the parent compound, Bendamustine, against a broad panel of human cancer cell types . These include hematologic malignancies (such as non-Hodgkin lymphoma, chronic lymphocytic leukemia, and multiple myeloma) and solid malignancies (such as malignant melanoma, colorectal carcinoma, and lung cancer) that are resistant to Bendamustine .
Methods of Application
The cytotoxic and cytocidal effects of Bendamustine Isopropyl Ester were determined using the crystal violet assay for adherently growing cells and the MTT-assay for loosely adherent cells and cells growing in suspension .
Results or Outcomes
Bendamustine esters were found to be up to approximately 100 times more effective than Bendamustine, resulting in a higher fraction of early apoptotic cancer cells and increased expression of p53 . They also showed a high enrichment in tumor cells and inhibition of OCT1- and OCT3-mediated transport processes .
Analytical Chemistry
Bendamustine Isopropyl Ester is also used in analytical chemistry, particularly in the development of methods for the quantification of impurities and the assay determination of Bendamustine Hydrochloride .
Summary of Application
A stability-indicating high-performance liquid chromatography method was developed and validated for the quantification of impurities (process related and degradants) and the assay determination of Bendamustine Hydrochloride .
Methods of Application
A chromatographic separation of Bendamustine and its impurities was achieved using gradient elution with mobile phase A consisting of a mixture of water and trifluoroacetic acid and mobile phase B consisting of acetonitrile .
Results or Outcomes
The developed method was validated for parameters such as precision, accuracy, linearity, limit of detection, limit of quantification, ruggedness, and robustness .
Sarcoma and Carcinoma Treatment
Bendamustine Isopropyl Ester has been found to be a potent cytotoxic agent against human sarcoma and carcinoma cells .
Summary of Application
The esters of Bendamustine, including the Isopropyl Ester, have been found to be more potent cytotoxic agents than the parent compound against human sarcoma and carcinoma cells .
Methods of Application
The cytotoxic and cytocidal effects were determined using the crystal violet assay for adherently growing cells and the MTT-assay for loosely adherent cells and cells growing in suspension .
Results or Outcomes
Bendamustine esters were found to be up to approximately 100 times more effective than Bendamustine, resulting in a higher fraction of early apoptotic cancer cells and increased expression of p53 .
Analytical Research
Bendamustine Isopropyl Ester is used for testing, R&D, and analytical research purposes .
Summary of Application
The materials are used purely for Testing, R&D and analytical Research Purposes .
Methods of Application
The specific methods of application for this use case are not detailed in the source .
Results or Outcomes
The outcomes of this application are not specified in the source .
Hematopoietic Malignancies Treatment
Bendamustine Isopropyl Ester has been found to be a potent cytotoxic agent against human hematopoietic malignancies .
Summary of Application
The esters of Bendamustine, including the Isopropyl Ester, have been found to be more potent cytotoxic agents than the parent compound against human hematopoietic malignancies such as non-Hodgkin lymphoma, chronic lymphocytic leukemia and multiple myeloma .
Methods of Application
The cytotoxic and cytocidal effects were determined using the crystal violet assay for adherently growing cells and the MTT-assay for loosely adherent cells and cells growing in suspension .
Results or Outcomes
Bendamustine esters were found to be up to approximately 100 times more effective than Bendamustine, resulting in a higher fraction of early apoptotic cancer cells and increased expression of p53 .
Regulatory Compliance and Testing
Bendamustine Isopropyl Ester is used for regulatory compliance and testing .
Summary of Application
The materials are used purely for Testing, R&D and analytical Research Purposes and the Material is not from livestock or avian species and has not been exposed to livestock or avian disease agents .
Methods of Application
The specific methods of application for this use case are not detailed in the source .
Results or Outcomes
The outcomes of this application are not specified in the source .
安全和危害
属性
IUPAC Name |
propan-2-yl 4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27Cl2N3O2/c1-14(2)26-19(25)6-4-5-18-22-16-13-15(7-8-17(16)23(18)3)24(11-9-20)12-10-21/h7-8,13-14H,4-6,9-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFYAAMUDJPIML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCCC1=NC2=C(N1C)C=CC(=C2)N(CCCl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bendamustine Impurity C | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[4-[2-[1-[(2S,3R,4R,5R)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]tetrazol-5-yl]phenyl]phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylic acid](/img/structure/B600943.png)




